Welcome to the BenchChem Online Store!
molecular formula C16H14FNO2 B8319116 3-{4-[(3-Fluorophenyl)methoxy]phenyl}prop-2-enamide

3-{4-[(3-Fluorophenyl)methoxy]phenyl}prop-2-enamide

Cat. No. B8319116
M. Wt: 271.29 g/mol
InChI Key: FUGOIOBTCPKQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06900354B2

Procedure details

500 mg (1.72 mmol) of the crude 3-[4-(3-fluoro-benzyloxy)-phenyl]-acryloyl chloride as prepared in Example 8c) is dissolved in 2 ml dichloromethane and 4 ml of concentrated ammonia is added. The mixture is hold at reflux temperature for about 4 hours, cooled and filtered. The solid is subjected to column chromatography (silica gel, dichloromethane/methanol/ammonia 140:10:1) to give 89 mg (19%) of a colorless solid. MS: m/e=272.2 (M++H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
19%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][CH:20]=1)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13]=[CH:14][C:15](Cl)=[O:16])=[CH:9][CH:8]=1.[NH3:21]>ClCCl>[F:1][C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][CH:20]=1)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13]=[CH:14][C:15]([NH2:21])=[O:16])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC=1C=C(COC2=CC=C(C=C2)C=CC(=O)Cl)C=CC1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for about 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(COC2=CC=C(C=C2)C=CC(=O)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 89 mg
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.